molecular formula C8H5BrN2O B7806241 7-bromo-1H-quinazolin-4-one

7-bromo-1H-quinazolin-4-one

Cat. No.: B7806241
M. Wt: 225.04 g/mol
InChI Key: FUGKKMYSCAYXJJ-UHFFFAOYSA-N
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Description

This compound is known for its distinct chemical structure and biological activity, making it a subject of interest in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 7-bromo-1H-quinazolin-4-one involves specific synthetic routes and reaction conditions. One method includes dissolving a mixture of the compound with L-ascorbic acid in a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is then subjected to supercritical fluid crystallization, where carbon dioxide is fed into a crystallization autoclave, and the solution is sprayed into the autoclave via a spray nozzle. Composite particles are separated and collected, resulting in the final product .

Chemical Reactions Analysis

7-bromo-1H-quinazolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include phosgene and imidazole under anhydrous conditions. The major products formed from these reactions include imidazolium chloride and other derivatives .

Scientific Research Applications

7-bromo-1H-quinazolin-4-one has a wide range of scientific research applications. In chemistry, it is used for the coupling of amino acids for peptide synthesis and as a reagent in organic synthesis. In biology, it is studied for its biological activity and potential therapeutic effects. In medicine, it is explored for its potential use in drug development and treatment of various diseases. In industry, it is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 7-bromo-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It functions by inhibiting certain enzymes or receptors, leading to a cascade of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

7-bromo-1H-quinazolin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or biological activities. For instance, compounds like acetazolamide and tranexamic acid share some similarities in terms of their mechanism of action and therapeutic applications. this compound stands out due to its distinct chemical structure and broader range of applications .

Properties

IUPAC Name

7-bromo-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGKKMYSCAYXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.